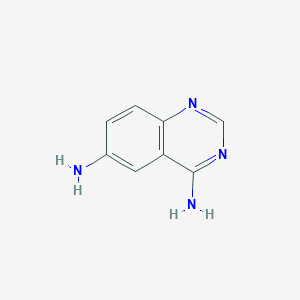

4,6-Quinazolinediamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWDENXDCQXZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401020 | |

| Record name | 4,6-Quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159382-23-7 | |

| Record name | 4,6-Quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4,6 Quinazolinediamine Structures

Classical Approaches for the Synthesis of the 4,6-Quinazolinediamine Core

The foundational synthesis of the quinazoline (B50416) ring system often relies on well-established, classical reactions that have been refined over time. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

One of the most traditional methods for quinazoline synthesis is the Niementowski quinazoline synthesis . wikipedia.orgnih.govchemeurope.com This reaction involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.orgchemeurope.com Although this method primarily yields quinazolinones, these intermediates can be subsequently converted to quinazolines through further chemical transformations. The initial reaction often requires high temperatures and can be time-consuming. nih.gov A modification of this is the Niementowski modification of the Friedländer synthesis, which utilizes isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov

Another classical approach is the Friedländer annulation , which synthesizes quinolines from 2-aminobenzaldehydes and ketones. wikipedia.orgresearchgate.net While primarily for quinolines, variations of this reaction can be adapted for quinazoline synthesis. wikipedia.orgnih.govdntb.gov.ua The reaction can be catalyzed by acids or bases, or conducted at high temperatures without a catalyst. wikipedia.orgresearchgate.net

A general and foundational route to 4,6-quinazolinediamines often starts from appropriately substituted anthranilic acids or their corresponding nitro precursors. For instance, the synthesis can commence with 2-amino-5-nitrobenzoic acid, which undergoes cyclization with formamide (B127407) or another one-carbon source to form the quinazoline ring. Subsequent chemical modifications, such as chlorination of the 4-position followed by amination and reduction of the nitro group at the 6-position, lead to the desired 4,6-diamino structure.

| Classical Reaction | Starting Materials | Product | Key Features |

| Niementowski Quinazoline Synthesis | Anthranilic acids, Amides | 4-Oxo-3,4-dihydroquinazolines | High temperatures, can be lengthy. wikipedia.orgnih.govchemeurope.com |

| Friedländer Annulation | 2-Aminobenzaldehydes, Ketones | Quinolines (adaptable for quinazolines) | Can be catalyzed by acids or bases. wikipedia.orgresearchgate.net |

Modern Synthetic Transformations for this compound Analog Preparation

Modern organic synthesis has introduced a plethora of more efficient and versatile methods for the preparation of quinazoline derivatives, including 4,6-quinazolinediamines. These techniques often offer milder reaction conditions, higher yields, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. tandfonline.comfigshare.comtandfonline.com This reaction can be used to introduce aryl or heteroaryl groups at various positions of the quinazoline ring, provided a suitable halide is present. tandfonline.comnih.gov For instance, a chloro- or bromo-substituted quinazoline can be coupled with a boronic acid to introduce diverse substituents. tandfonline.comtandfonline.com

The Buchwald-Hartwig amination is another indispensable modern method for forming carbon-nitrogen bonds. purdue.edursc.org This palladium-catalyzed reaction is crucial for introducing the amino group at the C4 position of the quinazoline ring by reacting a 4-chloroquinazoline (B184009) with an appropriate amine. rsc.orgnih.gov This method is highly efficient and tolerates a wide range of functional groups. purdue.edu High-throughput experimentation has been employed to optimize reaction conditions for the Buchwald-Hartwig amination of various substrates, including quinazolines. purdue.edu

Microwave-assisted synthesis has also gained prominence as it can significantly reduce reaction times and improve yields for reactions like the Niementowski synthesis. nih.gov

| Modern Reaction | Catalyst/Reagent | Bond Formed | Application in Quinazoline Synthesis |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Carbon-Carbon | Arylation/heteroarylation of the quinazoline core. tandfonline.comfigshare.comtandfonline.comnih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Carbon-Nitrogen | Introduction of amino groups at C4. purdue.edursc.orgnih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation | Various | Acceleration of classical reactions, improved yields. nih.gov |

Regioselective Functionalization at C-4 and C-6 Positions of the Quinazoline Ring

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. Therefore, regioselective functionalization of the C4 and C6 positions is of paramount importance.

The C4 position of the quinazoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). chim.itmdpi.com Starting from a 2,4-dichloroquinazoline (B46505) precursor, the chlorine at the C4 position is more reactive towards nucleophiles like amines compared to the chlorine at the C2 position. mdpi.com This inherent reactivity allows for the selective introduction of an amino group at C4. mdpi.com

Functionalization at the C6 position often begins with a starting material that already bears a suitable functional group at the corresponding position of the aniline (B41778) precursor. For example, using a 5-substituted anthranilic acid (which becomes the 6-position of the quinazoline) allows for the introduction of various groups. Common functionalities at this position include nitro, bromo, or cyano groups, which can be further manipulated. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functionalities. nih.govresearch-nexus.net A bromo group at C6 can be used in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction to introduce carbon-based substituents. nih.gov

Recent advances have also explored direct C-H functionalization as a means to introduce substituents onto the quinazoline core, although this is more challenging for achieving specific regioselectivity without directing groups. chim.itresearchgate.netmdpi.com

Incorporation of Diverse Moieties (e.g., Anilino, Urea (B33335), Heterocyclic) into this compound Scaffolds

To explore the structure-activity relationship and optimize the pharmacological properties of 4,6-quinazolinediamines, a wide variety of chemical moieties are often incorporated at the C4 and C6 positions.

Anilino Groups: The introduction of substituted anilino groups at the C4 position is a common strategy. This is typically achieved via a nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and a substituted aniline. nih.govresearch-nexus.net This reaction is often carried out in the presence of an acid or base catalyst.

Urea Moieties: Urea functionalities can be introduced at the C6-amino group. nih.gov This is typically done by reacting the 6-aminoquinazoline with an isocyanate or by using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) to first form an isocyanate in situ, which then reacts with another amine. nih.govresearchgate.net These urea derivatives can act as hydrogen bond donors and acceptors, potentially enhancing binding to biological targets. nih.gov

Heterocyclic Moieties: Various heterocyclic rings can be attached to the this compound scaffold. This can be achieved through several methods. For instance, a heterocyclic amine can be used as the nucleophile in the SNAr reaction at C4. Alternatively, a halogenated quinazoline (e.g., at C6) can undergo a Suzuki or Buchwald-Hartwig coupling with a heterocyclic boronic acid or a heterocyclic amine, respectively. tandfonline.comnih.gov

| Moiety | Position of Incorporation | Typical Synthetic Method | Purpose |

| Anilino | C4 | Nucleophilic Aromatic Substitution (SNAr) | To modulate biological activity. nih.govresearch-nexus.net |

| Urea | C6 | Reaction with isocyanates or phosgene equivalents | To introduce hydrogen bonding capabilities. nih.govresearchgate.net |

| Heterocyclic | C4 or C6 | SNAr or Palladium-catalyzed cross-coupling | To expand chemical space and improve properties. tandfonline.comnih.gov |

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing reaction yields and ensuring the scalability of the synthetic route are critical for the practical application of 4,6-quinazolinediamines, particularly in a pharmaceutical context.

Yield Optimization: Optimization of reaction conditions is a key aspect of improving yields. This includes screening different catalysts, ligands, solvents, bases, temperatures, and reaction times. journalirjpac.com For palladium-catalyzed reactions, the choice of ligand can have a profound impact on the reaction's efficiency. purdue.edu For classical reactions, the use of microwave irradiation can often lead to higher yields in shorter reaction times. nih.gov The use of "green" solvents like propylene (B89431) carbonate has also been explored to improve the environmental footprint of these syntheses.

Scalability: Scaling up a synthesis from the laboratory bench to a pilot plant or industrial scale presents several challenges. Reactions that are high-yielding on a small scale may not perform as well on a larger scale due to issues with heat transfer, mixing, and reagent addition. For instance, in the reduction of a nitro group to an amine on a large scale, catalytic hydrogenation with Raney nickel is often preferred for its high stereochemical fidelity, but requires careful control of hydrogen pressure and temperature. In contrast, a method like using iron powder with hydrochloric acid might be more suitable for large-scale production due to its robustness, despite potentially lower yields.

Process optimization for scalability also involves minimizing the number of synthetic steps, avoiding chromatographic purifications by developing crystallization protocols, and ensuring the safety of all chemical transformations. journalirjpac.com

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses of 4,6 Quinazolinediamine Derivatives

Impact of Substitutions at the 4-Position on the Biological Activity of 4,6-Quinazolinediamine Analogues

Key findings on 4-position substitutions include:

Anilino Moiety: The 4-anilinoquinazoline (B1210976) structure is considered a general pharmacophore for EGFR inhibitory activity. mdpi.com The aniline (B41778) ring typically occupies a lipophilic pocket in the ATP-binding site of the enzyme. nih.gov Altering this aniline group often leads to a decrease in activity. mdpi.com

Anilino Ring Substitutions: The potency of 4-anilinoquinazoline derivatives is significantly influenced by substitutions on the aniline ring itself.

Electron-withdrawing groups, such as chloro, bromo, and fluoro, are advantageous for activity. mdpi.com Specifically, 3-chloro-4-fluoro-aniline and 3-bromo-aniline substitutions have resulted in potent EGFR inhibition. mdpi.com

In the context of antimalarial activity, 4-halogen and 4-methyl substitutions on the 2-anilino ring were found to retain potency comparable to a 4-methoxy analogue, while addressing potential metabolic liabilities. acs.org

Amino Group Substitution: For activity against Plasmodium falciparum, a free N-H group at the 4-amino position appears to be important for target binding. acs.org Disubstitution on the 4-nitrogen was found to be detrimental to antimalarial activity. acs.org However, the 4-position can tolerate certain functionalities, suggesting it can be modified to improve physicochemical properties like solubility without sacrificing potency. acs.org

Alternative Heterocycles: Replacing the aniline moiety at the C-4 position with other groups, such as 4-benzothiazoleamino groups, has been explored. While these derivatives showed considerable inhibitory activity against certain kinases like SCR and ABI, their EGFR inhibition was lower than standard drugs. mdpi.com

The following table summarizes the impact of various C-4 aniline substitutions on EGFR kinase inhibition.

| Compound Modification (C-4 anilino substitution) | Target/Cell Line | Activity (IC₅₀) |

| 3-chloro-4-fluoro-aniline | EGFR-TK | Strong Activity |

| 3-bromo-aniline | EGFR-TK | Potent Activity |

| 3-ethylaniline | EGFR resistant cells H197 | 10.2 nM |

| 3-chloro-4-fluoroaniline | EGFR resistant cells H197 | 16.1 nM |

Table showing the effect of different substitutions at the 4-anilino position on the inhibitory activity against EGFR. Data sourced from mdpi.com.

Elucidating the Role of C-6 Substituents in this compound Efficacy

Substitutions at the C-6 position of the quinazoline (B50416) core are critical for modulating potency, selectivity, and physical properties. nih.govnih.gov This position is often solvent-exposed, allowing for the introduction of various functional groups to enhance interactions with the target enzyme or improve solubility.

Key findings on C-6 position substitutions include:

Urea (B33335) Derivatives: Introducing an arylureido group at the C-6 position has been a successful strategy for developing potent EGFR inhibitors. researchgate.netnih.gov This modification can create additional hydrogen bonds and increase binding affinity. researchgate.netfrontiersin.org For instance, a series of 6-arylureido-4-anilinoquinazolines showed potent anti-proliferative activities, with compound 7i demonstrating an IC₅₀ of 17.32 nM against EGFR. researchgate.netfrontiersin.org

Heterocyclic Rings: The introduction of heterocyclic rings, such as four-membered heterocycles or morpholine (B109124), at the C-6 position can improve water solubility while retaining EGFR inhibitory activity. ekb.eg

Acrylamide (B121943) Moiety: For irreversible inhibitors, an acrylamide group at the C-6 position is better positioned to form a covalent bond with key cysteine residues (e.g., Cys797 in EGFR) compared to the C-7 position. mdpi.comacs.org

Benzamide (B126) Group: A benzamide group at the C-6 position led to a potent derivative with an IC₅₀ of 5 nM, which also formed an irreversible covalent bond with the Cys797 residue of the EGFR binding site. mdpi.com

Naproxen (B1676952) Conjugates: Attaching naproxen to the C-6 position resulted in conjugates with promising EGFR inhibitory activity (IC₅₀ range of 0.005–0.88 μM). mdpi.com The activity was superior to that of the corresponding C-7 conjugate. mdpi.com

Furan Substitution: A 4-aryl-amino-6-(furan-2-yl) substituted anilinoquinazoline (B1252766) showed potent EGFR inhibitory activity with an IC₅₀ of 5.06 nM. mdpi.com

The table below details the efficacy of different C-6 substituents on EGFR inhibition.

| C-6 Substituent | Base Scaffold | Target/Cell Line | Activity (IC₅₀) |

| Benzamide | 4-anilinoquinazoline | EGFR | 5 nM |

| Arylureido (Compound 7i) | 4-anilinoquinazoline | EGFR | 17.32 nM |

| Furan-2-yl | 4-anilinoquinazoline | EGFR | 5.06 nM |

| Urea (acyclic amine side chain) | 4-anilinoquinazoline | A431 cell line | 0.01 µM |

| Naproxen | Erlotinib (B232) | A431, HCC827 | 0.005–0.88 µM |

Table illustrating the impact of various C-6 substituents on the efficacy of quinazoline-based inhibitors. Data sourced from mdpi.comfrontiersin.org.

Contributions of Other Peripheral Modifications to this compound Potency and Selectivity

Modifications at other positions, such as C-2, C-5, C-7, and C-8, also contribute to the pharmacological profile of quinazoline derivatives.

Key findings on other peripheral modifications include:

C-7 Position: Like the C-6 position, C-7 is often modified to improve activity and physical properties.

Bulky substituents at the C-6 or C-7 positions can increase potency. mdpi.com

6,7-Dimethoxy substitution is a common feature in potent EGFR inhibitors, with one such derivative showing an IC₅₀ of 0.029 nM. ekb.egresearchgate.net

In a specific series, compounds with cyclic ethers bridging the C-6 and C-7 positions displayed more potent activities than those with linear ethers. nih.gov

For HER2-selective inhibitors, the nature of substituents at C-6 and C-7 is crucial for differentiating between HER2 and EGFR. nih.gov A derivative with a tetrahydrofuran-3-yloxy group at C-7 showed notable antitumor activity.

C-2 Position: The C-2 position is less commonly modified in the 4-anilinoquinazoline series of EGFR inhibitors. However, in scaffolds like 2,4-diaminoquinazolines investigated for antimalarial activity, the 2-position is critical. An anilino substituent at C-2 is a key feature for these compounds. acs.org

C-5 and C-8 Positions: These positions are less frequently substituted. However, SAR studies suggest that high electron density near the C-8 position of the quinazoline ring is beneficial for activity in certain series. researchgate.net For some antimalarial compounds, metabolism has been observed to occur at the 6-position, suggesting that modifications at other sites could influence the metabolic profile. acs.org

Identification of Key Pharmacophoric Features for this compound Activity

Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.govschrodinger.com For this compound derivatives, particularly as kinase inhibitors, several key features have been identified. mdpi.comnih.gov

The general pharmacophore for EGFR kinase inhibition includes:

Quinazoline Core: The quinazoline nucleus itself is a fundamental scaffold. nih.gov It typically forms one or more hydrogen bonds with the hinge region of the kinase domain (e.g., with the backbone nitrogen of Met793 in EGFR). nih.govresearchgate.net

4-Anilino Group: This group fits into a hydrophobic pocket in the ATP binding site. nih.gov The specific substitution pattern on the aniline ring fine-tunes the binding affinity. mdpi.com

Hydrogen Bond Acceptors/Donors:

The N1 and N3 atoms of the quinazoline ring are key hydrogen bond acceptors.

The amino group at the 4-position acts as a hydrogen bond donor. acs.org

Solvent-Exposed Region (C-6/C-7): Substituents at these positions can form additional interactions and are often modified to improve properties like solubility and selectivity. ekb.eg For example, ureido groups at C-6 can act as additional hydrogen bond acceptors. researchgate.net

Pharmacophore Fusion: A strategy of combining the 4-anilinoquinazoline pharmacophore with other active fragments, like the diaryl urea pharmacophore, has led to the design of potent hybrid inhibitors. researchgate.netnih.gov

A pharmacophore model for a series of acetylcholinesterase inhibitors based on a quinazoline scaffold identified two aromatic rings, a hydrogen bond acceptor, and a hydrophobic feature as essential. nih.gov While the target is different, it highlights the common approach of defining these key interaction points.

Pharmacological Profile and Therapeutic Potential of 4,6 Quinazolinediamine Compounds

Oncological Applications of 4,6-Quinazolinediamine Derivatives

The primary oncological application of this compound derivatives lies in their function as kinase inhibitors. nih.gov Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. nih.govmdpi.com The this compound structure serves as a robust pharmacophore for developing inhibitors that target specific receptor tyrosine kinases (RTKs). nih.gov

Receptor tyrosine kinases are a family of cell surface receptors that are pivotal in regulating cellular processes like proliferation, differentiation, migration, and metabolism. nih.gov Overexpression or mutation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) can lead to sustained proliferative signaling, a key characteristic of cancer cells. nih.govdovepress.com Consequently, EGFR and VEGFR are among the most intensively studied targets for cancer therapeutics. dovepress.comnih.gov The quinazoline (B50416) core, including the this compound scaffold, has proven to be an effective structural template for designing potent inhibitors against these kinases. mdpi.comekb.eg

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein whose kinase activity is frequently altered in various cancers, including non-small cell lung cancer (NSCLC). nih.govmdpi.com Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are an established class of cancer drugs. mdpi.com Many of these inhibitors are based on the 4-anilinoquinazoline (B1210976) scaffold, which demonstrates high affinity for the EGFR active site. mdpi.comnih.gov Derivatives of this compound have been synthesized and evaluated as potent inhibitors of both wild-type and mutated forms of EGFR. ekb.eg

Targeting Receptor Tyrosine Kinases (RTKs) by this compound

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition by this compound Analogues

Inhibition of Wild-Type EGFR

While targeting mutant EGFR is often the primary goal in specific cancer types, the activity of inhibitors against wild-type EGFR (EGFRwt) is a critical parameter, often linked to certain side effects. nih.govfrontiersin.org Research has shown that modifications to the this compound scaffold can produce compounds with significant inhibitory activity against EGFRwt. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrated potent inhibition. ekb.egmdpi.com One such compound, a 4-bromo-phenylethylidene-hydrazinyl derivative, showed an IC50 value of 46.1 nM against EGFRwt, comparable to the established inhibitor lapatinib. mdpi.com Another derivative, N4-(3-methylphenyl)-4,6-quinazolinediamine, was found to have an IC50 of 1000 nM. idrblab.net

| Compound Class/Name | Specific Derivative | Wild-Type EGFR IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | 4-bromo-phenylethylidene-hydrazinyl derivative | 46.1 | mdpi.com |

| This compound | N4-(3-methylphenyl)-4,6-quinazolinediamine | 1000 | idrblab.net |

| Furopyridine Derivative | PD13 | 11.64 | mdpi.com |

| 4-Anilino-quinazoline | Compound 8 (Urea linker) | 0.8 | mdpi.com |

Inhibition of Mutant EGFR Variants (e.g., L858R, T790M)

A major challenge in EGFR-targeted therapy is the emergence of resistance mutations. nih.gov The most common activating mutations that sensitize tumors to inhibitors are the L858R point mutation and deletions in exon 19. nih.gov However, patients often develop resistance, frequently through a secondary "gatekeeper" mutation, T790M. nih.govnih.govnih.gov This has driven the development of next-generation inhibitors capable of targeting these mutant forms.

Derivatives of the this compound scaffold have shown significant promise in this area. For example, certain 6-bromo-4-substituted quinazoline derivatives demonstrated potent inhibitory activity against both EGFR L858R and T790M mutants. One compound in this series recorded IC50 values of 55 nM and 28 nM against EGFRL858R and EGFRT790M, respectively. ekb.eg Further research into 4-arylamino-quinazoline derivatives revealed compounds with even greater potency; a derivative featuring a urea (B33335) linker (Compound 8) displayed an IC50 of 2.7 nM against the double mutant EGFRT790M/L858R. mdpi.com Third-generation inhibitors are specifically designed to be more selective for mutant EGFR over wild-type, and many incorporate related heterocyclic scaffolds to achieve this profile. frontiersin.orgjnjmedicalconnect.com

| Compound Class | Specific Derivative | Mutant EGFR Target | Mutant EGFR IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Not specified | EGFRL858R | 55 | ekb.eg |

| EGFRT790M | 28 | ekb.eg | ||

| 4-Arylamino-quinazoline | Compound 8 (Urea linker) | EGFRT790M/L858R | 2.7 | mdpi.com |

| Furopyridine Derivative | PD13 | EGFRL858R/T790M | 10.51 | mdpi.com |

| Quinoxalinone Derivative | CPD4 | EGFRL858R/T790M/C797S | 3.04 | mdpi.com |

| Pyrimidinyl-Indole | 15c | EGFRL858R/T790M | 1.2 | frontiersin.org |

Mechanisms of Irreversible EGFR-TK Inhibition by this compound Scaffolds

EGFR inhibitors can be classified as reversible or irreversible. mdpi.com Second- and third-generation inhibitors are typically irreversible, a mechanism designed to overcome resistance conferred by mutations like T790M that increase ATP affinity. nih.govnih.gov These inhibitors work by forming a covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding pocket of the EGFR kinase domain. nih.govoncotarget.com

This irreversible binding is achieved by incorporating a reactive electrophilic group, often a Michael acceptor like an acrylamide (B121943) moiety, onto the inhibitor scaffold. nih.gov For quinazoline-based inhibitors, this group is typically attached at the C-6 or C-7 position. mdpi.com The this compound scaffold can be functionalized at the 6-amino position with such an electrophilic "warhead." This allows the inhibitor to first bind non-covalently to the ATP pocket, guided by the 4-anilino group, and then position the reactive moiety to form a permanent covalent bond with the Cys797 thiol group. This mechanism allows for greater occupancy of the ATP site and sustained inhibition of the kinase, even in the presence of high ATP concentrations characteristic of the T790M mutant. nih.govoncotarget.com

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is the primary mediator of angiogenesis—the formation of new blood vessels. nih.govdovepress.com This process is essential for tumor growth and metastasis, making VEGFR-2 a key target in cancer therapy. nih.gov There is a growing interest in developing dual- or multi-targeted inhibitors that can simultaneously block multiple oncogenic pathways. ekb.eg

Several quinazoline-based compounds have been identified as dual inhibitors of both EGFR and VEGFR-2. ekb.eg The structural requirements for inhibiting these two kinases can be similar, allowing for the design of single molecules with dual activity. For example, researchers have developed 4-anilinoquinazoline derivatives that potently inhibit both kinases. nih.gov One such compound exhibited an IC50 of 10 nM against EGFR and 80 nM against VEGFR-2. nih.gov While much of the research has focused on 6,7-disubstituted quinazolines, the principle extends to other substitution patterns. The insertion of specific motifs, such as a 3-nitro-1,2,4-triazole (B13798) at the C-7 position of a 4-anilinoquinazoline, has been shown to yield potent dual EGFR/VEGFR2 inhibitory activity. mdpi.com This demonstrates that the quinazoline scaffold is a versatile platform for creating multi-targeted agents.

| Compound Class | Specific Derivative | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Anilino-quinazoline | Compound 6 | 80 | nih.gov |

| Piperazinylquinoxaline | Compound 11 | 190 | dovepress.com |

| N-phenyl cyclopropane-1,1-dicarboxamide | Compound SQ2 | 14 | nih.gov |

Other Kinase Targets (e.g., c-Met, Aurora Kinase A)

Beyond their well-documented effects on EGFR, derivatives of the quinazoline scaffold have demonstrated inhibitory activity against other crucial protein kinases implicated in tumorigenesis, such as c-Met and Aurora Kinase A.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell proliferation, invasion, and angiogenesis. semanticscholar.org Aberrant c-Met signaling is a known resistance mechanism to EGFR inhibitors. nih.gov Consequently, developing dual inhibitors that target both EGFR and c-Met is a promising strategy to overcome treatment resistance in cancers like non-small cell lung cancer (NSCLC). nih.gov Research has led to the design and synthesis of novel 4-phenoxyquinazoline (B3048288) derivatives that act as dual EGFR/c-Met suppressors. nih.govmdpi.com One such derivative, compound H-22, was found to inhibit c-Met kinase with an IC₅₀ value of 137.4 nM. nih.govmdpi.com Similarly, quinazolinone hydrazide triazole derivatives have been synthesized and identified as c-Met kinase inhibitors, with some compounds also showing activity against other kinases like ALK, AXL, and VEGFRs. frontiersin.org

Aurora kinases are a family of serine/threonine kinases that are essential for regulating the cell cycle, particularly during mitosis. mdpi.comnih.gov Their overexpression is common in many cancers and is associated with tumorigenesis. nih.gov This makes them an attractive target for anticancer therapies. mdpi.com Quinazoline-based compounds have been developed as potent inhibitors of Aurora kinases. mdpi.comekb.eg For instance, a series of 6-(imidazo[1,2-a] pyridin-6-yl)quinazolin-4(3H)-one derivatives were designed as dual inhibitors of Aurora kinase and ROR1. nih.gov A lead compound from this series, 12d, showed potent inhibition of both Aurora A (IC₅₀ = 84.41 nM) and Aurora B (IC₅₀ = 14.09 nM). nih.govnih.gov Another quinazoline derivative, ZM447439, targets the ATP-binding site of Aurora kinases and inhibits both Aurora A and Aurora B. nih.gov

| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-Phenoxyquinazoline (H-22) | c-Met | 137.4 | nih.govmdpi.com |

| 6-(imidazo[1,2-a] pyridin-6-yl)quinazolin-4(3H)-one (12d) | Aurora A | 84.41 | nih.govnih.gov |

| 6-(imidazo[1,2-a] pyridin-6-yl)quinazolin-4(3H)-one (12d) | Aurora B | 14.09 | nih.govnih.gov |

Modulation of Intracellular Signaling Pathways by this compound

The therapeutic effects of this compound derivatives are mediated through their influence on critical intracellular signaling pathways that control cell growth, proliferation, and DNA repair.

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, growth, and metabolism. mdpi.comresearchgate.net Hyperactivation of this pathway due to mutations is one of the most common signaling abnormalities observed in cancer, making it a key therapeutic target. mdpi.commdpi.com Quinazoline derivatives, particularly those with a 4-aminoquinazoline structure, have been identified as potent inhibitors of PI3K. mdpi.com

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their PI3Kα inhibitory activity. mdpi.com One compound, 13k, emerged as a highly potent inhibitor with an IC₅₀ value of 1.94 nM against PI3Kα. mdpi.com Further studies showed that this compound induced G2/M phase cell cycle arrest and apoptosis in HCC827 lung cancer cells. mdpi.com Similarly, new derivatives of 6-(pyridin-3-yl) quinazolin-4(3H)-one have been developed as PI3K inhibitors, with one compound showing an IC₅₀ value of 0.072 µM and inducing cell cycle arrest and apoptosis. nih.gov The development of selective PI3Kδ inhibitors with a quinazoline core has also been successful, yielding compounds with excellent enzyme activity and antiproliferative effects in hematological malignancies. nih.gov

| Derivative Class | Target Isoform | IC₅₀ | Reference |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) | PI3Kα | 1.94 nM | mdpi.com |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one | PI3K | 0.072 µM | nih.gov |

| Quinazoline derivative (15c) | PI3Kδ | 27.5 nM | nih.gov |

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the repair of single-strand breaks. wikipedia.orgoncoscience.us Inhibiting PARP in cancers that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to cell death through a mechanism known as synthetic lethality. wikipedia.orgnih.gov While much of the research into quinazoline-based PARP inhibitors has focused on the quinazolin-4-one scaffold, the broader quinazoline class has been investigated for this activity. nih.govresearchgate.net The modification of substituents at various positions, including C-6, is a key strategy in the design of these inhibitors. nih.gov

The general mechanism of PARP inhibitors involves competing with the enzyme's natural substrate (NAD+) at the catalytic site, which prevents the synthesis of poly(ADP-ribose) chains and the recruitment of other DNA repair proteins. oncoscience.usnih.gov A more critical mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage, which can lead to the collapse of replication forks and subsequent cell death, especially in rapidly dividing cancer cells. oncoscience.us

Topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.govvietnamjournal.ru They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relieving supercoiling. vietnamjournal.ru Because of their vital role in cell division, they are established targets for anticancer drugs. nih.gov

Several quinazoline derivatives have been designed as topoisomerase inhibitors. nih.gov Specifically, benzoquinazolines substituted at the 6-position with a dimethylaminoethyl group have been shown to possess dual inhibitory activity against both topoisomerase I and topoisomerase II. nih.gov These compounds are thought to interact with and stabilize the enzyme-DNA complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks and ultimately cell death. nih.gov Further research identified a class of 6-amino-tetrahydroquinazoline derivatives as inhibitors of human topoisomerase IIα.

Antiproliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

The inhibition of various kinases and signaling pathways by this compound derivatives translates into potent antiproliferative and cytotoxic activity against a range of cancer cell lines.

Derivatives of this compound have shown significant growth inhibitory effects against NSCLC cell lines. One study focused on 4-anilino-6-substituted-quinazolines, where a 6-ureido-anilinoquinazoline derivative (compound 7a) was tested against the National Cancer Institute's 60-cell line panel. mdpi.com This compound exhibited notable growth inhibitory activity against the NSCLC cell lines EKVX and NCI-H322M. mdpi.com The GI₅₀ (concentration required to inhibit cell growth by 50%) values were particularly low for these cell lines, which are known to have high EGFR expression. mdpi.com

Another compound featuring a 4-chloro-6-ureidoquinazoline moiety also displayed potent activity against a panel of cell lines, including EKVX and NCI-H322M, with GI₅₀ values ranging from 0.37 to 1 μM. mdpi.com

The A549 cell line, a human lung adenocarcinoma line, has also been a frequent model for testing quinazoline derivatives. Numerous studies have reported the cytotoxic activity of various 4-arylaminoquinazoline and 6‐bromo‐2‐(pyridine-3-yl)-4‐substituted quinazoline derivatives against A549 cells, further demonstrating the potential of this chemical class in treating NSCLC. nih.govekb.eg

| Compound | Cell Line | Activity (GI₅₀) | Reference |

| 6-ureido-anilinoquinazoline (7a) | EKVX (NSCLC) | 0.37 µM | mdpi.com |

| 6-ureido-anilinoquinazoline (7a) | NCI-H322M (NSCLC) | 0.36 µM | mdpi.com |

| 4-chloro-6-ureidoquinazoline | EKVX, NCI-H322M | 0.37 - 1 µM | mdpi.com |

Activity against Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-468)

Derivatives of this compound have demonstrated notable cytotoxic activity against breast cancer cell lines. nih.gov In a study evaluating a series of 4-anilinoquinazoline analogs, these compounds showed anti-proliferative effects on both MCF-7 and MDA-MB-468 cell lines. nih.gov

One particular 6-ureido-anilinoquinazoline derivative, compound 7a, exhibited remarkable growth inhibitory activity against the MDA-MB-468 breast cancer cell line, which is known for its high expression of Epidermal Growth Factor Receptor (EGFR). nih.gov Another study reported that a series of fifteen 4-anilinoquinazoline analogs were evaluated for their cytotoxic effects on MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov Among these, compound 11, which features diethoxy at the phenyl ring and morpholino pendants, was the most potent on both cell lines. nih.gov Specifically, for the diflouro group of compounds, compound 6 showed the highest cytotoxicity against the MCF-7 cell line. nih.gov

Research into quinazolinone derivatives also highlighted their potential against breast cancer. nih.gov One study synthesized 6,8-dibromo-4(3H)quinazolinone derivatives and tested their antitumor activity against the human breast carcinoma cell line MCF-7, with several compounds showing powerful cytotoxic effects. researchgate.net Another investigation into 4-anilinoquinazoline derivatives against MCF-7 and MDA-MB-468 cell lines found that all tested compounds were more effective against the MCF-7 line. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| Compound 7a | MDA-MB-468 | 1.096 | nih.gov |

| Compound 11 | MCF-7 | 31 | nih.gov |

| Compound 11 | MDA-MB-468 | 50 | nih.gov |

| Compound 6 | MCF-7 | Not specified | nih.gov |

Efficacy in Renal and Colorectal Carcinoma Cell Models (e.g., A498, TK-10, HT-29, HCT-116)

The anticancer activity of this compound derivatives extends to renal and colorectal cancers. A specific 6-ureido-anilinoquinazoline derivative, compound 7a, demonstrated significant growth inhibitory activity against renal cancer cell lines A498 (GI50 = 0.46 μM) and TK-10 (GI50 = 0.99 μM). nih.gov This compound's effectiveness is linked to its potent inhibition of EGFR-TK. nih.gov

In the context of colorectal carcinoma, a series of 4,6-disubstituted quinazoline derivatives were designed as potential PI3K inhibitors and showed significant anti-proliferative activities against HCT-116 cell lines. nih.gov Compounds A7, A9, and A11 from this series were particularly potent against HCT-116 cells. nih.gov Further investigation revealed that compound A7 is a highly effective PI3K inhibitor. nih.gov

Table 2: Efficacy of this compound Derivatives in Renal and Colorectal Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Compound 7a | A498 | Renal | 0.46 | nih.gov |

| Compound 7a | TK-10 | Renal | 0.99 | nih.gov |

| Compound A7 | HCT-116 | Colorectal | Not specified | nih.gov |

| Compound A9 | HCT-116 | Colorectal | Not specified | nih.gov |

| Compound A11 | HCT-116 | Colorectal | Not specified | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest by this compound

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest. nih.gov The compound QNZ (6-Amino-4-(4-phenoxyphenylethylamino)quinazoline) is a known inhibitor of NF-κB activation and has been shown to induce apoptosis in various cancer cell lines, including ovarian, colon, and nasopharyngeal carcinoma cells, at nanomolar concentrations.

Quinazolinone derivatives have also been found to cause cell cycle arrest, typically at the G2/M phase, which subsequently leads to apoptosis. nih.gov For instance, certain 2-thioquinazolin-4(3H)-one conjugates have been shown to induce G2/M phase cell cycle arrest and trigger apoptosis in melanoma cells. nih.gov Another study found that a novel 3-methylquinazolinone derivative induced late apoptosis and G2/M phase cell cycle arrest in A549 lung cancer cells. nih.gov

Antimicrobial Efficacy of this compound Derivatives

Beyond their anticancer properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net

Antibacterial Activity

Quinazoline derivatives have been recognized for their antibacterial properties. ujpronline.comresearchgate.net Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain quinazolinone derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.netujpronline.com The synthesis of 2,4-diamino-6-quinazolinesulfonamides has been explored for their antibacterial effects. acs.org The antibacterial action of some quinazoline derivatives is attributed to their ability to interact with bacterial cell walls and DNA. nih.gov

Antiviral Activity

The antiviral potential of quinazoline derivatives has been investigated against a variety of viruses. mdpi.cominternationalscholarsjournals.com Some have shown activity against influenza A virus, and others have been evaluated against viruses such as the cucumber mosaic virus. mdpi.comnih.gov Research has also been conducted on the efficacy of 2,3-disubstituted quinazoline derivatives against Japanese Encephalitis Virus (JEV) and Herpes Simplex Virus Type I (HSV-1). asianpubs.org

Antimalarial Activity

Quinazoline-based compounds have a history of investigation as antimalarial agents. researchgate.netnih.gov Pyrroloquinazolinediamine derivatives, for instance, have been reported to possess antimalarial properties. nih.gov The optimization of 2-anilino quinazoline compounds has led to the development of agents with potent activity against Plasmodium falciparum, the parasite responsible for malaria. acs.org Furthermore, the synthesis of 2,4-diamino-6-quinazolinesulfonamides was initially driven by the search for new antimalarial drugs. acs.org

Anti-inflammatory Properties of this compound Analogues

The quinazoline scaffold is a recurring motif in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including anti-inflammatory effects. ontosight.aiencyclopedia.pubmdpi.com Derivatives of this compound, in particular, have been synthesized and evaluated for their potential to mitigate inflammatory processes. These compounds are of significant interest as their structural framework allows for modifications that can modulate their biological activity. ontosight.ai

Research into 4,6-disubstituted quinazoline derivatives has shown that these compounds can exhibit anti-inflammatory properties. nih.gov In one study, a series of novel 4,6-disubstituted quinazoline derivatives were synthesized and screened for their anti-inflammatory activity. nih.gov The investigation was partly prompted by the known link between the use of non-steroidal anti-inflammatory drugs (NSAIDs) and cancer incidence, as well as the role of COX-II in angiogenesis. nih.gov While some quinazolinone analogs have demonstrated moderate to potent anti-inflammatory activity in studies like the carrageenan-induced edema model in rats, the specific efficacy can vary greatly depending on the substitutions at the 4 and 6 positions. nih.govnih.govnih.gov For instance, certain 2,3,6-trisubstituted quinazolinone derivatives showed anti-inflammatory activity ranging from 10.28% to 53.33% inhibition of edema. encyclopedia.pub Another study on different quinazolinone analogs reported anti-inflammatory activity, measured as percentage inhibition of edema, in the range of 15.1% to 32.5%. nih.gov

The mechanism by which these compounds exert their anti-inflammatory effects is an area of active investigation, with potential targets including enzymes and signaling pathways involved in the inflammatory cascade. ontosight.ainih.gov The versatility of the quinazoline ring system continues to make it an attractive scaffold for the development of new anti-inflammatory agents. encyclopedia.pubnih.gov

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Analogues

| Compound Class | Activity Range (% Inhibition of Edema) | Reference |

|---|---|---|

| 3-[2′-(Substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones | 15.1% - 20.4% | nih.gov |

| Azetidinone derivatives of quinazolinone | 24.6% - 27.3% | nih.gov |

| Thiazolidinone derivatives of quinazolinone | 22.9% - 32.5% | nih.gov |

| 2,3,6-trisubstituted quinazolinone derivatives | 10.28% - 53.33% | encyclopedia.pub |

In Vivo Efficacy Studies of this compound in Disease Models

The therapeutic potential of this compound derivatives has been further explored through in vivo studies, particularly in the context of cancer. These studies are crucial for evaluating the antitumor efficacy and understanding the pharmacodynamics of these compounds in a complex biological system. nih.govnih.gov

Xenograft models, where human tumor cells are implanted into immunocompromised mice, represent a standard preclinical method to assess the in vivo antitumor activity of novel therapeutic agents. nih.govmdpi.com Several analogues of this compound have demonstrated significant antitumor efficacy in such models.

One prominent example is Tucatinib (N6-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-( ontosight.ainih.govnih.govtriazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine), a highly selective HER2 tyrosine kinase inhibitor. europa.eu In xenograft models of HER2-positive breast cancer, Tucatinib has shown potent antitumor activity. europa.eu

Other research has focused on developing 4,6-disubstituted quinazoline derivatives as inhibitors of different cellular targets, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer. nih.gov For example, a series of 6-aryl substituted 4-(4-cyanomethyl) phenylamino (B1219803) quinazolines were designed as PI3K-α/mTOR inhibitors. nih.gov A 6-indolyl substituted quinazoline from this series exhibited excellent inhibitory activity against the PI3K-α isoform. nih.gov While initial evaluations are often performed in vitro, compounds showing high potency are typically advanced to in vivo xenograft studies to confirm their antitumor effects. uv.esfrontiersin.org

Studies on other quinazolinone analogues have also reported significant tumor growth inhibition (TGI) in various xenograft models. For instance, the antibody-drug conjugate SKB264, which carries a topoisomerase inhibitor payload, demonstrated dose-dependent TGI in gastric and breast cancer xenograft models. frontiersin.org In the NCI-N87 gastric cancer model, TGI reached 151.2% at a 3 mg/kg dose. frontiersin.org Similarly, in the HCC1806 triple-negative breast cancer model, TGI was 189.46% at a 3 mg/kg dose. frontiersin.org Another compound, HMJ-38, a quinazolinone analogue, was effective against gemcitabine-resistant pancreatic cancer cells. nih.gov These examples, while not all being this compound derivatives, illustrate the potential of the broader quinazoline class in achieving substantial antitumor efficacy in vivo.

Table 2: Examples of Antitumor Efficacy of Quinazoline Derivatives in Xenograft Models

| Compound/Drug | Cancer Model | Key Finding | Reference |

|---|---|---|---|

| Tucatinib | HER2+ Breast Cancer | Potent antitumor activity | europa.eu |

| SKB264 (ADC) | NCI-N87 Gastric Cancer | 151.2% TGI at 3 mg/kg | frontiersin.org |

| SKB264 (ADC) | HCC1806 Breast Cancer | 189.46% TGI at 3 mg/kg | frontiersin.org |

| HMJ-38 | Gemcitabine-resistant Pancreatic Cancer | Reduced tumor growth and induced apoptosis | nih.gov |

| 6-indolyl substituted quinazoline | PI3K-α driven cancers (projected) | Excellent PI3K-α inhibitory activity in cell-based assays | nih.gov |

Pharmacodynamic (PD) biomarker analysis in animal studies is essential to confirm that a therapeutic agent is engaging its intended target and modulating downstream signaling pathways as predicted (proof of mechanism). For this compound derivatives developed as targeted cancer therapies, PD studies often involve analyzing changes in specific proteins or their phosphorylation status in tumor tissues from treated animals.

For example, in the evaluation of kinase inhibitors, a key PD biomarker is the phosphorylation level of the target kinase or its direct substrates. The development of PF-03758309, an oral p21-activated kinase (PAK) inhibitor with a quinazoline core, included a pharmacodynamic study to assess target engagement. karyopharm.com Similarly, for compounds targeting the EGFR pathway, such as the quinazolinone analogue HMJ-38, PD analysis in animal models would likely involve measuring the inhibition of EGFR phosphorylation and the modulation of downstream pathways like AKT-mTOR. nih.gov HMJ-38 was indeed shown to inhibit EGFR activity and the EGFR-AKT-mTOR signaling pathway. nih.gov

The analysis of such biomarkers can be performed using various techniques, including immunohistochemistry (IHC), Western blotting, or multiplex assays on tumor biopsies collected from xenograft models at different time points after treatment. These studies provide critical information that links drug exposure to the biological effect in the tumor, helping to establish a rationale for the dosing regimen and predict clinical efficacy.

Mechanistic Insights into the Action of 4,6 Quinazolinediamine at the Molecular and Cellular Level

Enzyme Kinase Inhibition Assays (e.g., ADP-Glo™ kinase assay) for 4,6-Quinazolinediamine

Enzyme kinase inhibition assays are fundamental for quantifying the direct effect of a compound on a specific kinase's activity. The ADP-Glo™ kinase assay, a commonly used method, measures the amount of ADP produced during a kinase reaction, with a decrease in ADP indicating inhibition. nih.gov

Derivatives of the this compound scaffold have been extensively evaluated for their inhibitory activity against various kinases, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.gov In one study, a series of 4-anilino-6-substituted-quinazolines were developed. Many of these compounds showed potent inhibition of EGFR-TK, with the 6-ureido-anilinoquinazoline derivative 7a demonstrating a half-maximal inhibitory concentration (IC50) of 0.061 μM. nih.gov

Another study focused on 6-arylureido-4-anilinoquinazoline derivatives, which were also assessed using the ADP-Glo™ assay. nih.gov These compounds displayed promising enzyme inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. nih.gov The potent inhibition was attributed to the introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline (B50416) scaffold, which is thought to enhance interactions within the kinase's active site. nih.govfrontiersin.org For instance, compound 7i from this series showed an IC50 of 17.32 nM against EGFR, which was more potent than the established drugs gefitinib (B1684475) (25.42 nM) and erlotinib (B232) (33.25 nM) in the same assay. frontiersin.org

These assays are crucial for establishing the structure-activity relationship (SAR), revealing how different chemical modifications to the this compound core affect its potency as a kinase inhibitor. nih.govmdpi.com

Table 1: EGFR Kinase Inhibition Data for Selected Quinazoline Derivatives

| Compound | Description | Target Kinase | IC50 Value |

|---|---|---|---|

| 7a | 6-ureido-anilinoquinazoline derivative | EGFR-TK | 0.061 µM nih.gov |

| 7i | 6-arylureido-4-anilinoquinazoline derivative | EGFR | 17.32 nM frontiersin.org |

| Gefitinib | Reference Drug | EGFR | 25.42 nM frontiersin.org |

| Erlotinib | Reference Drug | EGFR | 33.25 nM frontiersin.org |

| Compound 26 | 6‐bromo‐2‐(pyridine-3-yl)-4‐substituted quinazoline | EGFRwt | 96 nM ekb.eg |

| Compound 26 | 6‐bromo‐2‐(pyridine-3-yl)-4‐substituted quinazoline | EGFRT790M | 28 nM ekb.eg |

| Compound 26 | 6‐bromo‐2‐(pyridine-3-yl)-4‐substituted quinazoline | EGFRL858R | 55 nM ekb.eg |

Receptor Binding Affinity Determination for this compound Derivatives

Beyond enzymatic activity, determining the binding affinity of a compound to its target receptor provides critical insight into the strength and stability of the interaction. This is often expressed as a dissociation constant (Kd) or an inhibition constant (Ki).

While much of the research on this compound derivatives focuses on intracellular kinases, related quinazoline scaffolds have been studied for their binding to G protein-coupled receptors, such as adenosine (B11128) receptors. For example, a study on 2-aminoquinazoline (B112073) derivatives as A2A adenosine receptor (A2AR) antagonists measured binding affinities (Ki values) for a series of compounds. mdpi.com One derivative, compound 5m , which had a 7-methyl substitution, displayed a high affinity for the human A2A receptor with a Ki value of 5 nM. mdpi.com Other derivatives, such as 10d , also showed strong binding with a Ki of 15 nM. mdpi.com

These studies demonstrate that modifications to the quinazoline core can precisely tune the binding affinity for specific receptor targets. mdpi.comnih.gov The data generated is essential for optimizing lead compounds to ensure they bind their intended target with high specificity and avidity, which is a prerequisite for therapeutic efficacy. frontiersin.org

Structural Basis of Ligand-Target Interactions (e.g., X-ray Crystallography of Target-4,6-Quinazolinediamine Complexes)

Understanding the precise three-dimensional interactions between a ligand and its target protein is paramount for rational drug design. X-ray crystallography is a powerful technique that provides atomic-level detail of these interactions, revealing how a compound fits into the binding site and which specific amino acid residues it contacts. nih.govmigrationletters.comanton-paar.com

Molecular docking studies, which are often guided by crystallographic data, supplement this understanding. For active 4-anilino-6-substituted-quinazolines, docking simulations showed a binding mode similar to the approved drug gefitinib. nih.gov The quinazoline core forms crucial hydrogen bonds with key residues in the hinge region of the kinase domain, while substitutions at the 4- and 6-positions explore other pockets within the active site to enhance potency and selectivity. nih.govfrontiersin.org For example, the aryl urea group on some derivatives can form additional interactions, contributing to a stronger binding affinity. frontiersin.org This structural information is invaluable for designing next-generation inhibitors with improved properties. migrationletters.com

Cellular Pathway Perturbation Analysis (e.g., Autophosphorylation, Western Blot)

To confirm that a compound's activity at the molecular level (e.g., enzyme inhibition) translates into a functional effect within a cell, pathway perturbation analyses are employed. Techniques like Western blotting are used to measure changes in the phosphorylation status of target proteins and downstream signaling molecules. oup.comkaryopharm.comcellsignal.com

For inhibitors targeting receptor tyrosine kinases like EGFR, a key indicator of cellular activity is the inhibition of autophosphorylation. When EGFR is activated, it phosphorylates itself, triggering downstream signaling cascades that promote cell proliferation. nih.gov Effective inhibitors based on the this compound scaffold block this process.

Studies have used Western blot analysis to show that treatment with these compounds leads to a decrease in the levels of phosphorylated EGFR (p-EGFR) and downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK). For example, the compound EVP4593 (a this compound) has been used as an inhibitor in studies analyzing the NF-κB pathway, where its effects can be monitored by observing the phosphorylation status of proteins like NF-κB-p65 via Western blot. oup.comresearchgate.net This demonstrates that the compound is engaging its target within the cell and disrupting the intended signaling pathway. Such analyses are crucial for bridging the gap between in vitro enzyme assays and in vivo physiological effects. karyopharm.comnih.gov

Phenotypic Screening and High-Throughput Assays for this compound Activity

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal model, without a-priori knowledge of the specific molecular target. frontiersin.orgresearchgate.net This approach is valuable for discovering novel biological activities and identifying compounds that work through complex or multi-target mechanisms. nih.gov

High-throughput screening (HTS) campaigns have been instrumental in identifying the therapeutic potential of the quinazoline scaffold. In one instance, a high-content screening (HCS) platform was used to screen a chemical library for inhibitors of the MERS-CoV coronavirus. nih.gov This screen identified N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine (compound 1) as an effective hit. nih.gov Subsequent optimization led to compound 20 , which exhibited potent anti-MERS-CoV activity with an IC50 of 0.157 μM in a cell-based assay. nih.gov

Table 2: Phenotypic Screening Hits Based on the Quinazoline Scaffold

| Compound ID/Name | Screen Type | Biological Effect/Target Organism | Finding |

|---|---|---|---|

| Compound 1 | High-Content Screen (HCS) | MERS-CoV Inhibition | Identified as an effective hit against MERS-CoV infection. nih.gov |

| Compound 20 | HCS Follow-up | MERS-CoV Inhibition | Optimized compound with IC50 = 0.157 µM. nih.gov |

| MMV688273 | Phenotypic Screen | Plasmodium falciparum | Identified as a hit from the MMV Pathogen Box. biorxiv.org |

Molecular Mechanisms of Drug Resistance to this compound Derivatives

A significant challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to a previously effective treatment. For kinase inhibitors, including those based on the this compound scaffold, resistance often arises from specific molecular changes. ekb.egnih.gov

One of the most common mechanisms is the acquisition of mutations in the target kinase's drug-binding site. nih.gov In the case of EGFR inhibitors, the T790M "gatekeeper" mutation is a well-known mechanism of resistance to first-generation drugs. This mutation changes the shape of the ATP binding pocket, reducing the inhibitor's binding affinity while maintaining the kinase's activity. ekb.eg Newer generations of quinazoline-based inhibitors have been specifically designed to overcome this resistance by forming covalent bonds or having a structure that can accommodate the mutated residue. mdpi.comekb.eg

Another major mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govfrontiersin.org These transporters actively pump the drug out of the cancer cell, lowering its intracellular concentration to sub-therapeutic levels. frontiersin.org Some 2,4-disubstituted quinazoline derivatives have been investigated as multidrug resistance (MDR) reversers. nih.gov These compounds were found to inhibit the activity of P-gp, with some showing EC50 values in the nanomolar range, thereby restoring the sensitivity of resistant cells to chemotherapy agents. nih.gov Understanding these resistance mechanisms is critical for developing more durable therapies and strategies to circumvent resistance when it emerges. ekb.egnih.gov

Computational Chemistry and Structural Bioinformatics in 4,6 Quinazolinediamine Research

Molecular Docking Simulations for Ligand-Protein Interactions of 4,6-Quinazolinediamine

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, it is instrumental in understanding how these ligands interact with their protein targets at the atomic level.

Molecular docking studies have been extensively employed to elucidate the binding mode of this compound derivatives within the ATP-binding site of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govresearch-nexus.net These simulations reveal that the 4-anilinoquinazoline (B1210976) scaffold is a crucial component for binding. nih.govfrontiersin.org The quinazoline (B50416) core of these compounds typically orients itself within the active site to form key interactions that are characteristic of known EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232). research-nexus.netnih.gov

Through molecular docking simulations, several key amino acid residues within the EGFR-TK active site have been identified as crucial for the binding of this compound derivatives.

Met769: This residue is consistently identified as a key interaction partner. The quinazoline backbone often forms a hydrogen bond with the backbone of Met769. nih.govsemanticscholar.orgbbrc.insemanticscholar.org This interaction is considered fundamental for the inhibitory activity of this class of compounds. semanticscholar.org

Thr766: Similar to Met769, Thr766 is another critical residue in the active site. nih.gov Polar interactions, specifically hydrogen bonds, are frequently observed between the quinazoline nucleus and Thr766. nih.govsemanticscholar.org

Cys773: Docking studies have revealed that some this compound derivatives can form additional interactions with Cys773, which is known as the "gatekeeper" residue. nih.govresearch-nexus.net This interaction, which is not always present with all inhibitors, can contribute to the unique binding profile and potency of certain analogues. nih.govbbrc.in The binding of a morpholine (B109124) ring or an ether chain to Cys773 may enhance the inhibitory effects of the compounds. nih.gov

L85, D86, and R127: Certain modifications to the this compound scaffold, such as the addition of an aryl urea (B33335) fragment, can enable interactions with residues like L85, D86, and R127. nih.govresearchgate.net These interactions can significantly increase the binding affinity of the compound to EGFR. nih.govresearchgate.net

Other Residues: Other residues that have been noted to play a role in the binding of quinazoline derivatives to the EGFR active site include Leu694, Lys721, and Asp831. spandidos-publications.comnih.gov

The following table summarizes the key interacting residues and the types of interactions observed in docking studies of this compound derivatives with the EGFR-TK active site.

| Interacting Residue | Type of Interaction | Reference |

| Met769 | Hydrogen Bond | nih.govsemanticscholar.orgbbrc.insemanticscholar.org |

| Thr766 | Hydrogen Bond | nih.govsemanticscholar.org |

| Cys773 | Hydrogen Bond, Covalent Bond (for irreversible inhibitors) | nih.govresearch-nexus.netbbrc.in |

| L85 | Hydrophobic Interaction | nih.govresearchgate.net |

| D86 | Hydrogen Bond | nih.govresearchgate.net |

| R127 | Electrostatic Interaction | nih.govresearchgate.net |

| Leu694 | Hydrophobic Interaction | spandidos-publications.comnih.gov |

| Lys721 | Hydrogen Bond | spandidos-publications.com |

| Asp831 | Hydrogen Bond | spandidos-publications.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound research, MD simulations provide valuable insights into the conformational stability of the ligand-protein complex and the dynamics of their interactions. frontiersin.orgnih.gov

MD simulations of this compound derivatives in complex with EGFR-TK have been performed to assess the stability of the binding pose predicted by molecular docking. frontiersin.org These simulations, which can run for nanoseconds, show that the ligand can remain stably bound within the active site, confirming the viability of the docked conformation. frontiersin.org The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation to ensure that the system has reached equilibrium. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models have been developed to predict their inhibitory efficacy against targets like EGFR. nih.govacs.org

The process of building a QSAR model involves several steps. First, a dataset of quinazoline derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can include constitutional, topological, geometric, and electronic properties. nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, a mathematical equation is generated that correlates the molecular descriptors with the biological activity. nih.govnih.gov The predictive power of the QSAR model is then validated using internal and external validation techniques. acs.org A robust QSAR model can be used to predict the activity of new, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates. nih.govacs.org For instance, QSAR studies on quinazoline derivatives have highlighted the importance of certain descriptors in predicting their anticancer activity. nih.gov

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity of Quinazoline Scaffolds

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. scirp.org In the study of quinazoline scaffolds, DFT calculations are employed to understand their electronic properties and reactivity. eurjchem.comdntb.gov.ua

DFT studies can provide valuable information about the distribution of electron density in a molecule, which is crucial for understanding its reactivity and interaction with biological targets. scirp.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are calculated using DFT, are important parameters that relate to the molecule's ability to donate or accept electrons. researchgate.net A small HOMO-LUMO energy gap suggests high chemical reactivity and ease of intramolecular charge transfer. eurjchem.com

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. eurjchem.com Furthermore, DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which help in identifying the most reactive sites within the quinazoline scaffold. scirp.orgd-nb.info These theoretical calculations help in understanding how modifications to the quinazoline structure can influence its electronic properties and, consequently, its biological activity. researchgate.net

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach, combined with virtual library design, is a powerful strategy for discovering novel this compound analogues with improved therapeutic potential. frontiersin.orgmui.ac.ir

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening uses the knowledge of known active compounds to identify new ones with similar properties. frontiersin.org Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock a library of compounds and score their potential binding affinity. nih.gov

By employing these in silico screening methods, researchers can efficiently screen vast chemical spaces to identify promising hit compounds. nih.gov Following the initial screening, virtual libraries of novel this compound analogues can be designed by systematically modifying the core scaffold with different substituents. nih.gov These virtual libraries can then be subjected to further computational analysis, including docking, MD simulations, and QSAR modeling, to prioritize the most promising candidates for synthesis and experimental testing. frontiersin.orgmui.ac.ir This iterative process of computational design and experimental validation significantly accelerates the drug discovery pipeline for this class of compounds. nih.gov

Ligand Efficiency and Binding Free Energy Calculations for this compound

In the rational design of inhibitors based on the this compound scaffold, computational methods are indispensable for predicting and evaluating the interaction between a ligand and its target protein. Two key metrics in this process are ligand efficiency (LE) and binding free energy (ΔG).

Ligand Efficiency (LE) is a crucial parameter in lead optimization that assesses the quality of a binder by relating its potency to its size. uniroma1.it It is often expressed as the binding energy per non-hydrogen atom (heavy atom). uniroma1.itrgdscience.com This metric helps chemists select lead compounds that have a higher potential for development, as it favors potent compounds with lower molecular weight. uniroma1.it A higher ligand efficiency suggests a more optimal fit and interaction with the target, providing a strong foundation for further chemical modification. rgdscience.com For a drug candidate with a target potency of 10 nM and a molecular weight of 500, the ligand efficiency would be approximately 0.29 kcal/mol per non-hydrogen atom. uniroma1.it

Research on this compound and its analogs, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR), has utilized these computational tools to elucidate structure-activity relationships (SAR). mui.ac.irmdpi.com Molecular docking studies have successfully predicted the binding modes of 4-anilinoquinazoline derivatives within the ATP-binding site of EGFR. nih.gov

In one such study, a series of novel 4-anilino quinazoline derivatives were evaluated computationally against the EGFR tyrosine kinase domain (PDB ID: 1M17). nih.gov The calculations revealed that several compounds exhibited a strong binding affinity, with binding energies superior to the standard inhibitor Erlotinib in that specific study. nih.gov The results highlighted the potential of these scaffolds as potent inhibitors. nih.gov

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| SGQ4 | -7.46 | 4.01 µM |

| DMUQ5 | -7.31 | 5.37 µM |

| 6AUQ6 | -6.85 | 13.51 µM |

| PTQ8 | -6.74 | 16.92 µM |

| Erlotinib (Reference) | -3.84 | 2.62 mM |

| Data from a molecular docking study on 4-anilino quinazoline derivatives against EGFR tyrosine kinase. nih.gov |

Further computational analyses have explored how different substituents on the this compound core influence binding. For instance, another in silico study of 4-anilinoquinazoline analogs designed as potential EGFR inhibitors identified a compound with a difluoro substitution at positions 6 and 7 and a 2-benzonitrile ring as a promising lead, demonstrating a calculated binding energy of -8.7 Kcal/mol. nih.gov This was more favorable than the reference drug erlotinib, which had a calculated binding energy of -7.2 kcal/mol in the same study. nih.gov

The experimental activity of these compounds often correlates with computational predictions. The Therapeutic Target Database, for example, lists an IC50 value of 1000 nM for N4-(3-methylphenyl)-4,6-quinazolinediamine, indicating its activity against EGFR. idrblab.net Similarly, studies on related 2-arylquinazolines that were reduced to their corresponding 4,6-quinazolinediamines found that the resulting compounds followed predicted structure-activity relationship trends, with one derivative (8a) showing a dissociation constant (KD) of 280 nM against p38α kinase. plos.org

| Compound Name | Target | Activity |

| N4-(3-methylphenyl)-4,6-quinazolinediamine | EGFR | IC50 = 1000 nM idrblab.net |

| 2-Aryl-4,6-quinazolinediamine (Compound 8a) | p38α Kinase | KD = 280 nM plos.org |

| Reported binding affinities for specific this compound derivatives. |

These examples underscore the critical role of ligand efficiency and binding free energy calculations in the discovery and optimization of this compound-based compounds, allowing for a more targeted and efficient drug design process.

Advanced Topics and Future Perspectives for 4,6 Quinazolinediamine in Research and Development

Design and Synthesis of Multi-Targeted 4,6-Quinazolinediamine Agents

The concept of designing single chemical entities that can modulate multiple biological targets offers a promising strategy for treating complex diseases like cancer. ekb.eg This approach can lead to improved efficacy, reduced potential for drug resistance, and a more comprehensive therapeutic effect. The this compound core is a versatile scaffold for developing such multi-targeted agents.

One prominent strategy involves creating hybrid molecules that combine the this compound pharmacophore with other active moieties. frontiersin.org For instance, researchers have synthesized novel 4-anilinoquinazoline (B1210976) derivatives with C-6 urea-linked side chains, aiming to inhibit the epidermal growth factor receptor (EGFR). ekb.eg Another approach has been the development of erlotinib-NSAID conjugates, which aim to provide a more comprehensive anticancer effect. ekb.eg

The rationale behind this multi-target approach is to simultaneously inhibit key pathways involved in tumor growth and survival. For example, dual inhibitors targeting both EGFR and vascular endothelial growth factor receptor (VEGFR) have been explored. ekb.eg The synthesis of these complex molecules often involves multi-step reaction sequences. A general synthetic route might begin with the creation of a 6-nitroquinazolin-4(3H)-one intermediate, followed by chlorination to form 4-chloro-6-nitroquinazoline. nih.gov Subsequent amination and reduction steps yield the key this compound intermediate, which can then be further modified to introduce the desired pharmacophores for multi-target activity. nih.gov

| Multi-Target Strategy | Example Target Combination | Rationale | Reference |

| EGFR/VEGFR Dual Inhibition | EGFR and VEGFR-2 | Inhibit both tumor cell proliferation and angiogenesis. | ekb.eg |

| EGFR/HDAC Dual Inhibition | EGFR and Histone Deacetylases | Target both signaling pathways and epigenetic regulation. | ekb.eg |

| Conjugation with other drugs | Erlotinib-NSAID Conjugates | Combine targeted therapy with anti-inflammatory effects. | ekb.eg |

Strategies for Enhancing Selectivity and Reducing Off-Target Effects of this compound

While the this compound scaffold is effective, ensuring selectivity for the intended biological target and minimizing off-target effects is crucial for developing safe and effective therapies. mdpi.comdntb.gov.ua Several strategies are employed to achieve this.